RXRα Binding Affinity: 116-Fold Reduction Versus 9-cis-Retinoic Acid Defines Receptor Subtype Selectivity Profile
In competitive binding assays using human retinoid X receptor alpha (hRXRα), 9,13-di-cis-retinoic acid was 116-fold less competitive than 9-cis-retinoic acid for receptor binding [1]. For hRXRβ, the difference was 30-fold [1]. This quantitative binding disparity establishes that 9,13dcRA cannot serve as a functional substitute for 9cRA in RXR-mediated signaling studies, and its weak RXR engagement explains why the compound contributes marginally, if at all, to the pleiotropic effects attributed to 9-cis-RA [1].
| Evidence Dimension | Competitive binding affinity to human retinoid X receptor alpha (hRXRα) |
|---|---|
| Target Compound Data | 116-fold less competitive than 9-cis-RA |
| Comparator Or Baseline | 9-cis-Retinoic acid (baseline for fold-difference calculation) |
| Quantified Difference | 116-fold reduction in binding competitiveness |
| Conditions | In vitro competitive binding assay with human RXRα |
Why This Matters
Researchers studying RXR-mediated transcriptional regulation or seeking a weak/negative control ligand for RXR-dependent assays should select 9,13dcRA based on this documented 116-fold affinity reduction relative to 9cRA.
- [1] Horst RL, Reinhardt TA, Goff JP, Nonnecke BJ, Gambhir VK, Fiorella PD, Napoli JL. 9,13-Di-cis-retinoic acid is the major circulating geometric isomer of retinoic acid in the periparturient period. Arch Biochem Biophys. 1995;322:235-239. View Source
